Amrubicinol Exhibits Up to 2-Fold Greater Potency Than Doxorubicin in Short-Exposure Cytotoxicity Assays
In P388 murine leukemia cells, amrubicinol—the primary active metabolite of amrubicin—was approximately 80 times more potent than the parent drug amrubicin and approximately 2 times more potent than doxorubicin following a 1-hour drug exposure growth-inhibition test [1]. Intracellular amrubicinol concentration was approximately 6 times higher than amrubicin and 2 times higher than doxorubicin, demonstrating superior cellular accumulation that drives potency [1].
| Evidence Dimension | Growth inhibition potency (1-h exposure) and intracellular drug accumulation in P388 murine leukemia cells |
|---|---|
| Target Compound Data | Amrubicinol: ~80-fold more potent than amrubicin; intracellular concentration ~6× higher than amrubicin, ~2× higher than doxorubicin |
| Comparator Or Baseline | Doxorubicin: potency reference; intracellular concentration reference |
| Quantified Difference | Amrubicinol ~2-fold more potent than doxorubicin; intracellular accumulation ~2-fold higher |
| Conditions | P388 murine leukemia cell line; 1-h drug exposure; growth inhibition endpoint |
Why This Matters
This demonstrates that amrubicin's active metabolite achieves greater intracellular concentrations and potency than doxorubicin under short-exposure conditions relevant to clinical bolus administration, providing a mechanistic basis for superior antitumor activity in vivo.
- [1] Yamaoka T, Hanada M, Ichii S, et al. Uptake and intracellular distribution of amrubicin, a novel 9-amino-anthracycline, and its active metabolite amrubicinol in P388 murine leukemia cells. Jpn J Cancer Res. 1999;90(6):685-90. doi:10.1111/j.1349-7006.1999.tb00801.x. PMID: 10429662. View Source
